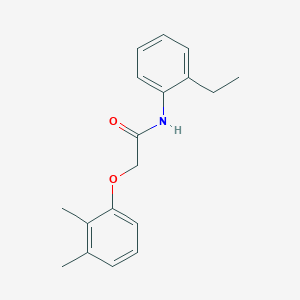

2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide is a compound of interest in various scientific fields. It belongs to a class of compounds known for their potential in medicinal chemistry and other applications. The compound's synthesis, structure, and properties have been the subject of several studies.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of appropriate acids with amines or amides in the presence of catalysts or reagents like lutidine and TBTU, as seen in the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (Sharma et al., 2018). Other methods involve reduction, acetylation, and ethylation processes (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques like X-ray crystallography. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic system, exhibiting intermolecular hydrogen bonds (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions often involve trans- and cis-isomers and can target specific receptors or biological pathways, as seen in the study of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides (Pękala et al., 2011).

Physical Properties Analysis

Physical properties like solubility, melting point, and boiling point are crucial for understanding the compound's behavior under different conditions. These properties are often determined using standard analytical methods.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential biological activities, are essential for evaluating the compound's applications and safety. Studies on related compounds have shown a range of activities and interactions depending on their chemical structure (Bardiot et al., 2015).

Scientific Research Applications

Anticancer Drug Synthesis

2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide derivatives have been investigated for their potential in anticancer drug development. A study by Sharma et al. (2018) synthesized a compound structurally similar to 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide and evaluated its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).

Anticonvulsant Activity

Compounds related to 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide have been synthesized and tested for anticonvulsant activity. Pękala et al. (2011) explored the anticonvulsant properties of similar compounds, highlighting their potential in this therapeutic area (Pękala et al., 2011).

Detection of Carbonyl Compounds

In environmental science, derivatives of 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide have been used as probes for detecting carbonyl compounds in water samples. Houdier et al. (2000) developed a fluorescent probe based on a similar compound for measuring aldehydes and ketones in environmental water samples (Houdier et al., 2000).

Synthesis Improvements

Research has also focused on the synthesis of compounds related to 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide. Fenga (2007) discussed the synthesis and improvements in the production process of a structurally related compound, enhancing yield and purity (Fenga, 2007).

Antifungal Agents

Compounds structurally similar to 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide have shown promise as broad-spectrum antifungal agents. Bardiot et al. (2015) identified derivatives with significant antifungal activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).

Analgesic Activities

Research has also explored the analgesic potential of similar compounds. Rani et al. (2014) synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated their analgesic activities, highlighting the potential of these compounds in pain management (Rani et al., 2014).

properties

IUPAC Name |

2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-4-15-9-5-6-10-16(15)19-18(20)12-21-17-11-7-8-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVODCVUMJOQNAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, 2-(2,3-dimethylphenoxy)-N-(2-ethylphenyl)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)

![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)

![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)

![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)

![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)

![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)